molecular formula C23H18ClFN4O2S B6562660 3-(2-chlorophenyl)-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 946294-91-3

3-(2-chlorophenyl)-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide

Numéro de catalogue: B6562660
Numéro CAS: 946294-91-3
Poids moléculaire: 468.9 g/mol
Clé InChI: QRUQJAXEYALALB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2-oxazole core substituted with a 5-methyl group and a 2-chlorophenyl moiety at positions 3 and 4, respectively. The carboxamide group at position 4 is linked to a methylene bridge connected to a 6-(4-fluorophenyl)-substituted imidazo[2,1-b][1,3]thiazole ring.

Propriétés

IUPAC Name

3-(2-chlorophenyl)-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2S/c1-13-19(21(28-31-13)16-4-2-3-5-17(16)24)22(30)26-12-18-20(14-6-8-15(25)9-7-14)27-23-29(18)10-11-32-23/h2-9H,10-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUQJAXEYALALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=C(N=C4N3CCS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(2-chlorophenyl)-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a novel synthetic derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorophenyl group
  • An imidazo[2,1-b][1,3]thiazole moiety
  • An oxazole core

The molecular formula is C19H17ClF N3O2S, with a molecular weight of approximately 393.87 g/mol. Its unique structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)10.74 ± 0.40
MCF7 (Breast)18.73 ± 0.88
HCT116 (Colon)96.38 ± 1.79

These results suggest that the compound has a selective cytotoxic effect on cancer cells while showing lower toxicity towards normal cells like HEK293 .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. For instance:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers. The IC50 values for EGFR inhibition were reported at approximately 18.35 µM, indicating a potent interaction with this target .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells as evidenced by dual staining assays, which reveal increased apoptotic markers in treated cells .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound also demonstrates anti-inflammatory activity. In protein denaturation assays, it exhibited inhibition rates ranging from 62.08% to 84.94%, comparable to standard anti-inflammatory drugs such as diclofenac sodium . This suggests potential therapeutic applications in inflammatory diseases.

Enzyme Inhibition

The compound's ability to inhibit enzymes involved in cancer progression and inflammation has been a focal point of research:

  • Topoisomerase Inhibition : Preliminary data indicate that similar compounds within its class exhibit topoisomerase IB inhibitory activity, which is crucial for DNA replication and repair in rapidly dividing cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of derivatives similar to the target compound:

  • Study on Imidazothiazole Derivatives : Research highlighted that compounds bearing imidazothiazole structures showed promising anticancer activities against multiple cell lines and were effective in inhibiting EGFR kinase .
  • Molecular Docking Studies : Computational modeling has suggested strong binding affinities between the compound and its biological targets, supporting experimental findings on its efficacy as an EGFR inhibitor .

Applications De Recherche Scientifique

Structural Insights

The compound features a unique arrangement of functional groups that allow for diverse interactions with biological targets. The presence of the imidazo-thiazole moiety contributes to its potential bioactivity.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this molecule exhibit significant anticancer properties. For instance, derivatives of imidazo-thiazoles have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of thiazole-based compounds in targeting specific kinases involved in tumor growth .

Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related oxazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Biological Research

Enzyme Inhibition : The compound may act as an enzyme inhibitor. Its ability to bind to specific active sites can modulate enzyme activity, which is crucial in drug design. For example, research has shown that similar compounds can inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory processes .

Receptor Binding Studies : Investigations into receptor interactions have revealed that compounds with similar structures can bind effectively to G-protein coupled receptors (GPCRs), which play a vital role in signal transduction and are common drug targets .

Material Science

Polymer Synthesis : The compound's unique chemical structure allows it to be utilized as a building block in synthesizing advanced materials such as polymers. Its stability and specific interactions make it suitable for applications requiring high-performance materials .

Coatings and Composites : Due to its chemical properties, this compound can be incorporated into coatings and composites that require enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo-thiazole derivatives for their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on oxazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing key differences in substitution patterns, synthesis, and biological activity:

Compound Structure Key Substituents Synthesis Highlights Crystallographic/Physicochemical Data Reported Activity Reference
Target Compound 1,2-Oxazole-4-carboxamide linked to imidazo[2,1-b][1,3]thiazole 2-Chlorophenyl (oxazole), 4-Fluorophenyl (imidazothiazole) Not explicitly described in evidence; likely involves amide coupling and heterocycle assembly (cf. ). No direct data; analogous imidazothiazoles exhibit planar conformations with perpendicular aryl groups . Hypothesized: Antimicrobial (cf. ).
Compound 4 () Thiazole-triazole hybrid 4-Chlorophenyl, 4-Fluorophenyl Synthesized via cyclocondensation; recrystallized from DMF. Yield: High. Triclinic, P̄1 symmetry; two independent molecules per asymmetric unit. Isostructural with Compound 5 (Br vs. Cl). Antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) .
Compound II () 5-Methyl-1,2-oxazole-4-carboxamide N-(2,4-Difluorophenyl) Recrystallized as hemihydrate. Monoclinic crystal system; hydrogen bonding via carboxamide NH. Not reported; structural analog of COX-2 inhibitors .
HWA-486/Leflunomide () 1,2-Oxazole-4-carboxamide 5-Methyl, N-[4-(Trifluoromethyl)phenyl] Commercial immunosuppressant. Not provided. Immunosuppressive (DHODH inhibition) .
Compound B4 () 5-Methyl-1,2-oxazole-4-carboxamide 3-(2-Hydroxyphenyl), N-(4-Methoxyphenyl) Synthesized via acid-catalyzed cyclization. Yield: 60%. NMR δ 3.77 (OCH₃), 3.38 (CH₃). Anticancer activity (IC₅₀: 12 µM vs. MCF-7) .

Key Structural and Functional Insights:

Bromo analogs (e.g., Compound 5) show nearly identical packing but altered van der Waals radii, affecting solubility . In contrast, trifluoromethyl groups (e.g., HWA-486) improve metabolic stability and target affinity .

Heterocycle Core Modifications :

  • Replacing the imidazothiazole (target compound) with a thiazole-triazole system (Compound 4) reduces conformational flexibility but retains antimicrobial potency .
  • Simpler oxazole-carboxamides (Compound II, B4) prioritize synthetic accessibility and hydrogen-bonding interactions .

Synthetic Challenges :

  • The imidazothiazole moiety in the target compound likely requires multi-step synthesis, analogous to imidazo[2,1-b]thiazole derivatives in , which involve cyclization and Suzuki coupling .
  • Amide bond formation (e.g., PEG-400-mediated coupling in ) is critical for ensuring regioselectivity .

Biological Implications :

  • The 4-fluorophenyl group in the target compound may mimic tyrosine kinase inhibitor motifs (cf. ’s 4-chlorophenyl analog) .
  • Antimicrobial activity in Compound 4 suggests halogenated heterocycles disrupt bacterial membrane proteins or enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.